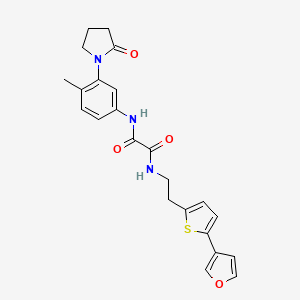

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-15-4-5-17(13-19(15)26-11-2-3-21(26)27)25-23(29)22(28)24-10-8-18-6-7-20(31-18)16-9-12-30-14-16/h4-7,9,12-14H,2-3,8,10-11H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMERSKBQEOBPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3)N4CCCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

- Furan and Thiophene Rings : These heterocyclic structures are known for their diverse biological activities.

- Oxalamide Moiety : This functional group is associated with various pharmacological properties.

- Pyrrolidine Substituent : This ring structure may enhance the compound's interaction with biological targets.

The molecular formula is , and it has a molecular weight of approximately 384.5 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Antioxidant Properties : The presence of furan and thiophene rings contributes to the scavenging of reactive oxygen species, potentially leading to protective effects against oxidative stress .

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Antibacterial Activity

A study evaluated the antibacterial effects of various derivatives containing furan and thiophene moieties. The results indicated that compounds with these structural features exhibited substantial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The inhibition zones measured were significant, demonstrating potential for development as antimicrobial agents .

| Compound | Inhibition Zone (mm) | Activity Against |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 18 | S. aureus |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Research indicates that derivatives of oxalamides can modulate inflammatory responses by inhibiting COX enzymes. This suggests that this compound may exhibit similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions. A typical route includes:

- Step 1 : Formation of the thiophene-furan-ethylamine intermediate via Suzuki coupling or Friedel-Crafts alkylation.

- Step 2 : Reaction of the intermediate with oxalyl chloride to generate the oxalamide core.

- Step 3 : Coupling with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions .

- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like DMAP to enhance yields (70–85%) while reducing steric hindrance from bulky substituents .

Q. How can the compound’s structure and purity be confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., furan/thiophene aromatic signals at δ 6.5–7.5 ppm) and amide linkages (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~450–500 g/mol) and isotopic patterns .

- HPLC : Purity >95% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values typically 2–16 µg/mL for related oxalamides) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

- Substituent Variation : Replace the 2-oxopyrrolidinyl group with other heterocycles (e.g., piperidinone, morpholine) to modulate solubility and target binding .

- Bioisosteric Replacement : Substitute the furan-thiophene moiety with benzofuran or indole rings to improve metabolic stability .

- Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?

- Assay Replication : Repeat under standardized conditions (e.g., fixed cell passage number, serum-free media) .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show inconsistency .

- Purity Reassessment : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting bioavailability .

Q. Which computational methods predict binding modes and pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase domain) .

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- ADMET Prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and CYP450 inhibition risks .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.